

Core Chemical and Physical Data

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Compound of Interest

Compound Name: *2-Amino-5-butyl-6-methylpyrimidin-4-ol*

Cat. No.: *B1384128*

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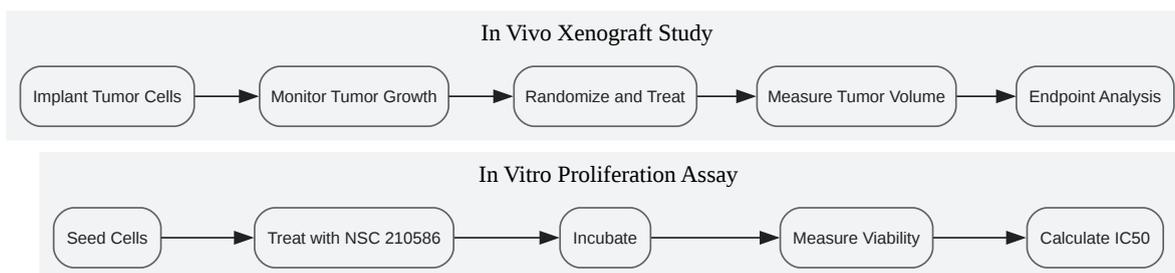
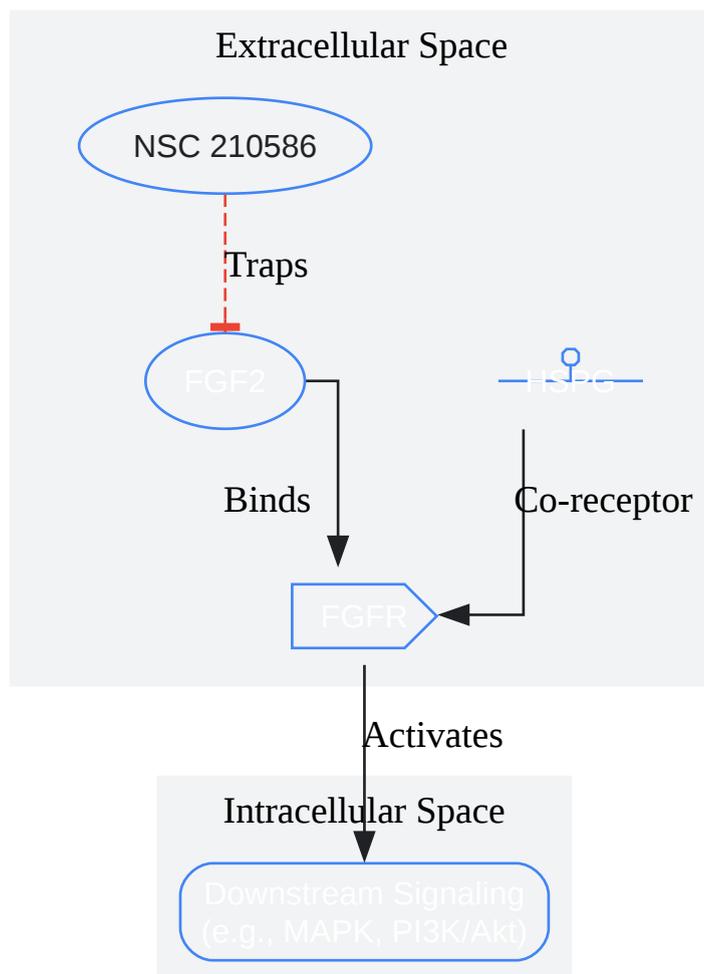
NSC 210586, also known as NSC 12 or NSC 172285, is a small molecule identified for its potent anti-cancer properties.[1] While extensive physicochemical data is not readily available in the public domain, the fundamental molecular properties are summarized below. The determination of experimental properties such as solubility, melting point, and pKa would be a critical next step in its preclinical development, potentially employing methods designed for poorly soluble compounds.[2][3][4][5]

Property	Value	Source
CAS Number	102586-30-1	[1]
Molecular Formula	C ₂₄ H ₃₄ F ₆ O ₃	[1]
Molecular Weight	484.52 g/mol	[1]
Appearance	Solid powder	[6]
Purity	>98%	[6]
Solubility	Soluble in DMSO and ethanol	[7]

Mechanism of Action: An Extracellular FGF Trap

NSC 210586 functions as an extracellular trap for fibroblast growth factor 2 (FGF2).[1] It directly binds to FGF2, thereby preventing its interaction with its cognate fibroblast growth factor receptors (FGFRs).[1] This inhibitory action blocks the formation of the

HSPG/FGF/FGFR ternary complex, a critical step in the activation of downstream signaling pathways that drive cell proliferation and angiogenesis.[6]

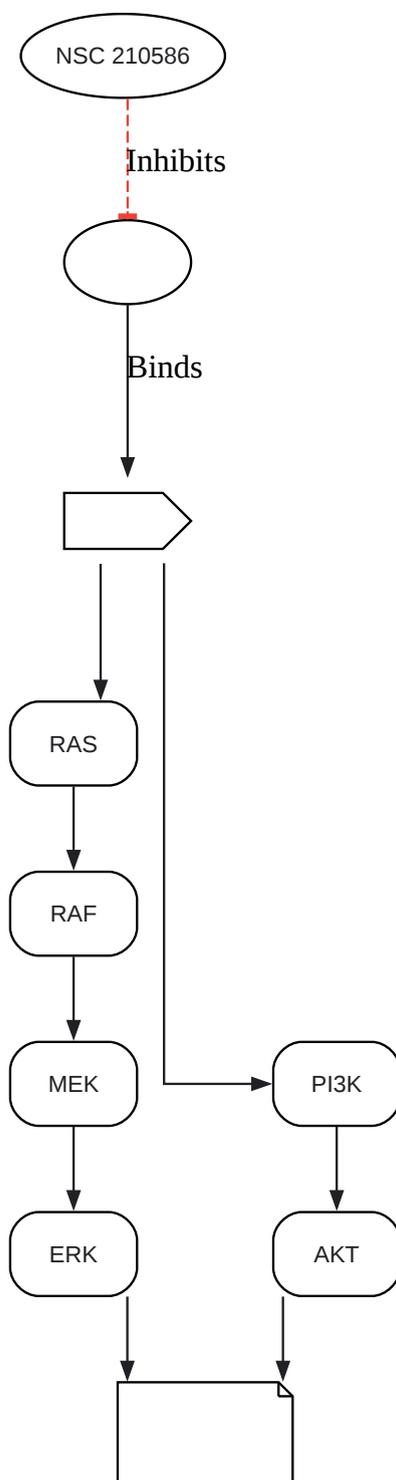


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Caption: Generalized experimental workflows for NSC 210586 evaluation.

Modulation of the FGF Signaling Pathway

NSC 210586's intervention at the initial step of the FGF signaling cascade has profound effects on downstream pathways crucial for tumor growth and survival. The binding of FGF to FGFR leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate key signaling pathways like the Ras-MAPK and PI3K-Akt pathways. By preventing the initial FGF-FGFR interaction, NSC 210586 effectively shuts down these pro-tumorigenic signals.



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Caption: Inhibition of the FGF/FGFR signaling cascade by NSC 210586.

ADME-Tox Profile: Considerations for Drug Development

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate is a critical determinant of its clinical success. While specific in vivo or in vitro ADME-Tox data for NSC 210586 is not publicly available, in silico modeling can provide initial predictions. [8][9][10][11] These computational approaches are essential in early-stage drug discovery to identify potential liabilities and guide further optimization. [10] A comprehensive preclinical ADME-Tox evaluation for NSC 210586 would involve a battery of in vitro assays (e.g., metabolic stability in liver microsomes, plasma protein binding, CYP450 inhibition) and subsequent in vivo pharmacokinetic and toxicology studies in relevant animal models.

Conclusion and Future Directions

NSC 210586 is a promising anti-cancer agent with a well-defined mechanism of action as an extracellular FGF trap. Its specificity for FGF-dependent tumors and favorable preliminary safety profile in preclinical models make it an attractive candidate for further development. Future research should focus on a comprehensive characterization of its physicochemical properties, a detailed ADME-Tox profile, and optimization of its formulation and delivery. Further investigation into its efficacy across a broader range of FGF-dependent malignancies is also warranted.

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